Oxidation Yield vs. tert-Butyl Analog Under Optimized CuCl/DMAP Catalysis
Under an optimized CuCl (5 mol%)/DMAP (10 mol%) catalytic system in dichloromethane under air at room temperature, the aerobic oxidation of ethyl 2-phenylhydrazinecarboxylate (1a) to its corresponding azo compound (2a) proceeded with a 95% isolated yield [1]. Under the same reaction conditions, the tert-butyl ester analog (1s) provided a slightly lower 94% yield of the azo product (2s), while the ethyl ester demonstrated broader functional group tolerance across para-substituted derivatives with yields ranging from 87% to 97% [1]. For comparison, a less active catalyst system (CuI/DMAP) yielded only 18% of the product from the ethyl ester substrate, underscoring both the importance of catalyst selection and the high inherent reactivity of the ethyl ester scaffold [1].
| Evidence Dimension | Isolated yield in aerobic oxidation to azo compound under CuCl/DMAP catalysis |
|---|---|
| Target Compound Data | Ethyl 2-phenylazocarboxylate (2a): 95% yield |
| Comparator Or Baseline | tert-Butyl 2-phenylazocarboxylate (2s): 94% yield; CuI/DMAP catalyst system: 18% yield for ethyl ester |
| Quantified Difference | The ethyl ester outperforms the tert-butyl ester by 1 percentage point in yield and a less active catalyst by 77 percentage points. |
| Conditions | Substrate (0.5 mmol), CuCl (5 mol%), DMAP (10 mol%), CH2Cl2 (2 mL), 50 mL round-bottom flask, air, rt, 1 h, 900 rpm stirring. |
Why This Matters
The ethyl ester achieves a near-quantitative yield in a faster, more atom-economical oxidation, making it the preferred precursor for downstream azo compound synthesis where high purity and efficiency are critical.
- [1] Kim, M.H.; Kim, J. Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP. J. Org. Chem. 2018, 83, 1673–1679. DOI: 10.1021/acs.joc.7b03119 View Source
